molecular formula C11H8BrFN2O2 B12842576 Uracil, 1-(p-bromobenzyl)-5-fluoro- CAS No. 85093-34-1

Uracil, 1-(p-bromobenzyl)-5-fluoro-

Cat. No.: B12842576
CAS No.: 85093-34-1
M. Wt: 299.10 g/mol
InChI Key: LZBNOKKOEUKELJ-UHFFFAOYSA-N
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Description

Uracil, 1-(p-bromobenzyl)-5-fluoro- is a synthetic compound that belongs to the class of modified uracil derivatives. This compound is characterized by the presence of a bromobenzyl group at the 1-position and a fluorine atom at the 5-position of the uracil ring. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 1-(p-bromobenzyl)-5-fluoro- typically involves multiple steps, starting from commercially available uracil. The key steps include:

    Bromination: Introduction of a bromine atom to the benzyl group.

    Fluorination: Introduction of a fluorine atom to the uracil ring.

    Coupling: Coupling of the bromobenzyl group to the uracil ring.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis processes to enhance efficiency and scalability. Techniques such as photochemical catalysis and vacuum rectification are employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-(p-bromobenzyl)-5-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted uracil derivatives .

Scientific Research Applications

Uracil, 1-(p-bromobenzyl)-5-fluoro- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Uracil, 1-(p-bromobenzyl)-5-fluoro- involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes and receptors, while the fluorine atom can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uracil, 1-(p-bromobenzyl)-5-fluoro- is unique due to the combined presence of the bromobenzyl and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .

Properties

CAS No.

85093-34-1

Molecular Formula

C11H8BrFN2O2

Molecular Weight

299.10 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C11H8BrFN2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(16)14-11(15)17/h1-4,6H,5H2,(H,14,16,17)

InChI Key

LZBNOKKOEUKELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)F)Br

Origin of Product

United States

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